4'-Acetoxy-biphenyl-4-carboxylic acid

Description

Contextualizing Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry and Materials Science

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. researchgate.net This fundamental structure imparts a unique combination of properties, including thermal stability and a planar, yet torsionally flexible, geometry. researchgate.net In contemporary organic chemistry, these derivatives are recognized as crucial building blocks for a vast array of complex molecules. researchgate.netresearchgate.net Their utility stems from the fact that the basic biphenyl structure can be systematically modified with various functional groups at different positions, allowing for the fine-tuning of their electronic and steric properties. researchgate.net This adaptability has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and specialized organic materials. ajgreenchem.com

In the realm of materials science, biphenyl derivatives are integral to the development of high-performance materials. ajgreenchem.com Their rigid nature is a key attribute for the construction of liquid crystals, which are fundamental to modern display technologies. researchgate.netajgreenchem.com The ability of biphenyl units to align and form ordered phases is a direct consequence of their molecular shape. Furthermore, the incorporation of biphenyl moieties into polymer chains can significantly enhance their thermal stability and mechanical properties, leading to the creation of advanced plastics and resins suitable for demanding applications in the electronics and automotive industries. ajgreenchem.com Fluorinated biphenyls, for instance, are employed in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). researchgate.net

The Significance of 4'-Acetoxy-biphenyl-4-carboxylic Acid as a Chemical Intermediate

This compound, with the chemical formula C₁₅H₁₂O₄, serves as a pivotal chemical intermediate. chemicalbook.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product of a chemical reaction. The structure of this compound is notable for its bifunctionality. It possesses a carboxylic acid group (-COOH) on one phenyl ring and an acetoxy group (-OCOCH₃) on the other. This dual functionality allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The acetoxy group can be readily hydrolyzed to a hydroxyl group (-OH), providing a reactive site for esterification or etherification reactions. The carboxylic acid group, on the other hand, can be converted into a wide range of other functional groups, such as esters, amides, or acid chlorides. This versatility is central to its importance. For example, in the synthesis of polyesters, the carboxylic acid can react with a diol, while the acetoxy group can be involved in subsequent polymerization or modification steps. One specific application is in the synthesis of thermotropic copolyesters, where it is used as a co-monomer. mdpi.com

A documented synthesis of this compound involves the hydrolysis of methyl 4-acetoxy-4'-biphenylcarboxylate, followed by acetylation. researchgate.net The process yields the final product after recrystallization from acetic acid. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 75175-09-6 | chemicalbook.comglpbio.comnih.gov |

| Molecular Formula | C₁₅H₁₂O₄ | chemicalbook.com |

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its utilization in the creation of novel polymers and liquid crystalline materials with enhanced properties. mdpi.com The introduction of the biphenyl moiety into polymer backbones is a well-established strategy for increasing thermal stability and inducing liquid crystalline behavior. mdpi.com

A key area of investigation is the synthesis of thermotropic copolyesters. Research has focused on the melt polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid (ABCA) with other monomers, such as bis(2-hydroxyethyl) terephthalate (B1205515), to produce novel copolyesters. mdpi.com The objectives of such research include:

Synthesizing a series of copolyesters with varying molar percentages of the biphenyl-containing unit.

Characterizing the composition, structure, and thermal properties of the resulting copolymers.

Investigating the formation and characteristics of the liquid crystal phase in these materials.

Evaluating the mechanical properties of the synthesized copolyesters to assess their potential for creating heat-resistant materials with improved performance. mdpi.com

For example, studies have shown that copolyesters containing 60–80 mol% of units derived from 4'-hydroxy-biphenyl-4-carboxylic acid (obtained from the hydrolysis of the acetoxy group in ABCA) exhibit increased heat resistance and form nematic melts at temperatures of 270 °C and higher. mdpi.com

Table 2: Research Findings on Copolyesters from this compound (ABCA)

| ABCA Content (mol%) | Glass Transition Temp. (°C) | Nematic Melt Formation Temp. (°C) | Key Finding | Source |

|---|---|---|---|---|

| 20 | ~100 | - | Amorphous structure | researchgate.netmdpi.com |

| 40 | ~110 | - | Amorphous structure | researchgate.netmdpi.com |

| 60 | ~130 | ≥ 270 | Formation of a liquid crystal phase | researchgate.netmdpi.com |

| 70 | ~140 | ≥ 270 | Increased heat resistance and liquid crystallinity | researchgate.netmdpi.com |

Furthermore, the general class of biphenyl carboxylic acids is explored for the synthesis of other functional materials. While direct research on this compound for all these applications is not widely published, related compounds like 4-cyano-4'-biphenylcarboxylic acid are used to control the orientational ordering of liquid crystals on functionalized surfaces. nih.gov This suggests that a key research objective for this compound is its potential as a precursor to other functionalized biphenyls for applications in sensors and optical devices. nih.gov

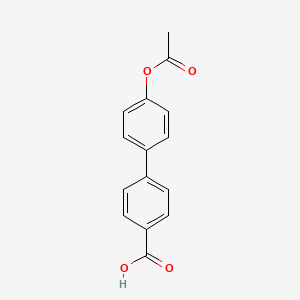

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-acetyloxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346400 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75175-09-6 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Acetoxy Biphenyl 4 Carboxylic Acid

Established Synthetic Routes to 4'-Acetoxy-biphenyl-4-carboxylic Acid

Established routes are well-documented and rely on fundamental organic transformations. These can be broadly categorized into multi-step functional group interconversions on a biphenyl (B1667301) precursor and catalytic methods that build the core biphenyl structure.

A common and traditional approach to synthesizing this compound involves a sequence of reactions starting from a substituted biphenyl compound. This method relies on the stepwise modification of functional groups at the 4 and 4' positions of the biphenyl skeleton.

Oxidation is a key step in converting alkyl or other oxidizable groups on the biphenyl ring into the required carboxylic acid function. For instance, a precursor like 4-methoxy-4'-methylbiphenyl (B188807) can be oxidized to form 4-methoxy-4'-biphenylcarboxylic acid. A common laboratory-scale oxidizing agent for such transformations is potassium permanganate. chemicalbook.com

In one specific pathway, the synthesis begins with 4-methoxy-4'-acetoxy biphenyl. The methoxy (B1213986) group is a precursor to the carboxylic acid. The process involves converting the methoxy group to a carboxylic acid function through an oxidative process. google.com Another general industrial strategy involves the oxidation of alkylated biphenyls, such as 4,4'-diisopropylbiphenyl, using molecular oxygen in the presence of specific catalysts to yield biphenyl dicarboxylic acids. google.com

Esterification and hydrolysis are fundamental reactions in the synthesis of this compound, used for both protecting and forming the final functional groups. rsc.orgresearchgate.net

In a typical multi-step synthesis, a precursor ester such as methyl 4-acetoxy-4'-biphenylcarboxylate may be subjected to hydrolysis to yield an intermediate. google.com For example, treatment with an aqueous base like lithium hydroxide (B78521) or sodium hydroxide cleaves the ester to form the corresponding carboxylate salt, which is then acidified to produce the carboxylic acid. google.comresearchgate.net

The final step in the synthesis is often an esterification reaction—specifically, the acetylation of a hydroxyl group. Starting from 4'-hydroxy-4-biphenylcarboxylic acid, the hydroxyl group is acetylated to form the acetoxy group. This is typically achieved by reacting the hydroxy-acid with acetic anhydride (B1165640), often in the presence of a base like pyridine, to yield the final product, this compound. google.com The Fischer esterification principle, which involves reacting a carboxylic acid with an alcohol under acidic conditions, governs the formation of esters, while the reverse reaction, acid-catalyzed hydrolysis, can be used for deprotection by using excess water. rsc.org

Table 1: Example of a Multi-Step Synthetic Sequence

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Demethylation/Hydrolysis | 4-methoxy-4'-biphenylcarboxylic acid | 48% Hydrogen Bromide, Acetic Acid, Reflux | 4'-hydroxy-4-biphenylcarboxylic acid |

| 2. Acetylation (Esterification) | 4'-hydroxy-4-biphenylcarboxylic acid | Acetic Anhydride, Pyridine | This compound |

This table is based on a described synthetic pathway. google.com

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and selectivity. The synthesis of biphenyl derivatives has significantly benefited from the development of transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly for constructing the biaryl (biphenyl) skeleton. osti.govacs.org The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. osti.govbeilstein-journals.orgmdpi.com

To synthesize biphenyl carboxylic acid derivatives, a typical Suzuki reaction would couple a halogenated benzoic acid (or its ester) with a suitable boronic acid. beilstein-journals.org For example, 4-bromobenzoic acid can be coupled with 4-acetoxyphenylboronic acid using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate to form this compound. beilstein-journals.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. acs.orgmdpi.com

A more direct catalytic route involves the C-H activation and functionalization of biphenyl itself. A palladium(II)-catalyzed reaction can achieve a simultaneous hydroxylation and carboxylation of biphenyl using formic acid as the carbonyl source, directly producing the key precursor 4'-hydroxy-4-biphenylcarboxylic acid, which can then be acetylated. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Coupling Partner 1 |

| Boronic Acid | Phenylboronic acid | Coupling Partner 2 |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation |

| Base | Potassium Carbonate (K₂CO₃) | Activates boronic acid |

| Solvent System | 1,4-Dioxane : H₂O | Reaction Medium |

This table is based on a general procedure for synthesizing biphenyl carboxylic acid derivatives. beilstein-journals.org

For large-scale industrial production of aromatic carboxylic acids, liquid-phase oxidation using air as the oxidant is a common and cost-effective method. A well-established catalyst system for the oxidation of alkyl-substituted aromatic compounds is the Cobalt-Manganese-Bromide (Co-Mn-Br) system. google.com

This method is particularly applicable to the synthesis of biphenyl carboxylic acids from alkylated biphenyl precursors. For instance, a compound like 4-methyl-4'-alkylbiphenyl could be oxidized to produce biphenyl-4,4'-dicarboxylic acid. The process involves oxidizing an alkyl group (e.g., methyl, isopropyl, or cyclohexyl) attached to the biphenyl ring to a carboxylic acid group. google.com The reaction is typically carried out in an acetic acid solvent at elevated temperature and pressure, with molecular oxygen (from air) as the primary oxidant. google.com The cobalt and manganese salts act as the primary catalysts, while the bromide source (often HBr or NaBr) acts as a promoter, facilitating the generation of radical species that initiate the oxidation chain reaction. The water content in the acetic acid solvent is a crucial parameter, influencing the structure and coordination environment of the catalytic metal species and thereby affecting reaction yields and selectivity.

Table 3: Typical Conditions for Co-Mn-Br Catalyzed Liquid-Phase Oxidation

| Parameter | Condition |

|---|---|

| Substrate | Alkylated Biphenyl (e.g., 4,4'-Diisopropylbiphenyl) |

| Catalyst System | Cobalt salt, Manganese salt, Bromide source |

| Solvent | Aliphatic Carboxylic Acid (e.g., Acetic Acid) |

| Oxidant | Molecular Oxygen (Air) |

This table is based on a described industrial process for biphenyl carboxylic acid synthesis. google.com

Catalytic Approaches in this compound Synthesis

Novel and Emerging Synthetic Strategies

The synthesis of this compound has evolved from traditional multi-step procedures to more efficient and sustainable modern methods. A key advancement lies in the strategic construction of the biphenyl core, often followed by functional group manipulation.

A prevalent modern approach involves the Suzuki-Miyaura cross-coupling reaction to first synthesize the precursor, 4'-hydroxy-biphenyl-4-carboxylic acid. This intermediate is then acetylated to yield the final product. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offers high yields and functional group tolerance, making it a powerful tool for this purpose.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of biphenyl carboxylic acids. In the context of this compound synthesis, this often translates to the use of environmentally benign solvents, recyclable catalysts, and atom-economical reaction steps.

One notable green approach involves the use of a water-soluble fullerene-supported PdCl₂ nanocatalyst for the Suzuki-Miyaura coupling step. This allows the reaction to be carried out in water, a green solvent, at room temperature, significantly reducing the environmental impact compared to traditional methods that often employ toxic organic solvents and elevated temperatures. researchgate.net The catalyst can also be recycled multiple times without a significant decrease in yield, further enhancing its green credentials. researchgate.net The use of aqueous media and the avoidance of hazardous organic solvents are central tenets of green chemistry. imist.maresearchgate.net

Chemo- and Site-Selective Functionalization

The synthesis of this compound requires precise control over the placement of the acetoxy and carboxylic acid functional groups, highlighting the importance of chemo- and site-selective reactions. The Suzuki-Miyaura coupling is inherently site-selective, allowing for the specific formation of the C-C bond between the two phenyl rings at the desired positions.

For instance, the coupling of 4-bromobenzoic acid with 4-hydroxyphenylboronic acid selectively forms 4'-hydroxy-biphenyl-4-carboxylic acid. The palladium catalyst selectively activates the carbon-bromine bond for oxidative addition, leaving the carboxylic acid and hydroxyl groups intact. This high degree of selectivity is crucial for avoiding the need for protecting groups, which would add extra steps and generate more waste. The synthesis of various 4'-substituted biphenyl-4-carboxylic acids has been demonstrated, showcasing the versatility of this selective functionalization. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involved in the production of this compound is paramount for optimizing reaction conditions and improving yields. The key reactions are the palladium-catalyzed Suzuki-Miyaura coupling and the subsequent acetylation.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, general principles from related reactions can provide valuable insights.

The esterification of 1-methoxy-2-propanol (B31579) with acetic acid, an analogous reaction to the acetylation of 4'-hydroxy-biphenyl-4-carboxylic acid, has been studied kinetically. mdpi.com Such studies often reveal that the reaction is controlled by surface reactions when a solid catalyst is used, and the apparent activation energy can be determined. mdpi.com For the esterification of phenols, thermodynamic analysis indicates that the formation of the acetate (B1210297) ester is generally a favorable process. mdpi.com

The rate of the Suzuki-Miyaura coupling can be influenced by various factors, including the nature of the reactants, the catalyst system, the base, and the solvent.

| Parameter | Influence on Reaction Rate |

| Reactants | The electronic nature of the substituents on the aryl halide and boronic acid can affect the rates of oxidative addition and transmetalation. |

| Catalyst | The choice of palladium precursor and ligand significantly impacts catalytic activity and reaction kinetics. |

| Base | The base plays a crucial role in the transmetalation step, and its strength and solubility can affect the overall rate. |

| Solvent | The solvent can influence the solubility of reactants and the stability of catalytic intermediates. |

Role of Catalysts and Reagents in Reaction Progression

The choice of catalyst and reagents is critical in directing the reaction towards the desired product with high efficiency.

In the Suzuki-Miyaura coupling step, the palladium catalyst is the central component. Catalysts are substances that alter the rate of a reaction without being consumed, often by providing an alternative reaction pathway with a lower activation energy. researchgate.net In this case, the palladium catalyst facilitates the formation of the biphenyl C-C bond. The ligands coordinated to the palladium atom play a crucial role in stabilizing the catalytic species and influencing its reactivity. For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this type of coupling. ajgreenchem.com

For the acetylation of the hydroxyl group on the 4'-hydroxy-biphenyl-4-carboxylic acid intermediate, reagents such as acetic anhydride are typically used. prepchem.com This reaction is often catalyzed by a base, such as pyridine, which activates the hydroxyl group, making it a better nucleophile for the attack on the acetylating agent. prepchem.com

Advanced Spectroscopic and Computational Analysis of 4 Acetoxy Biphenyl 4 Carboxylic Acid

Structural Elucidation through Advanced Spectroscopic Techniques

The precise structure of 4'-Acetoxy-biphenyl-4-carboxylic acid is determined through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

In the ¹H NMR spectrum, the protons on the biphenyl (B1667301) rings would appear as distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons of the carboxylic acid group would be expected to produce a singlet signal at a downfield chemical shift, often above 10 ppm. The methyl protons of the acetoxy group would appear as a sharp singlet in the aliphatic region, generally around 2.0-2.5 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | > 10 |

| Aromatic Protons (Biphenyl) | 7.0 - 8.5 |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl | 165 - 180 |

| Acetoxy Carbonyl | 165 - 175 |

| Aromatic Carbons | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org A sharp and strong absorption band corresponding to the C=O stretching of the carboxylic acid would be expected around 1700 cm⁻¹, and the C=O stretching of the acetoxy group would likely appear at a slightly higher frequency, around 1760 cm⁻¹. libretexts.org The spectrum would also feature characteristic C-O stretching bands for the ester and carboxylic acid, as well as C=C stretching bands for the aromatic rings. While a specific spectrum for this compound is not available, the IR spectrum for the related 4-Biphenylcarboxylic acid shows characteristic absorptions for the carboxylic acid functional group. chemicalbook.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Acetoxy C=O Stretch | ~1760 |

| Carboxylic Acid C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound (C₁₅H₁₂O₄), the molecular weight is 256.25 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of the acetoxy group (CH₃COO•, 59 Da) or the carboxylic acid group (COOH•, 45 Da). The loss of a methyl group from the acetoxy moiety could also be observed. Analysis of the fragmentation provides corroborating evidence for the proposed structure. While specific mass spectral data for this compound is not widely published, the mass spectrum of the related 4-Biphenylcarboxylic acid shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov

Expected Key m/z Peaks in the Mass Spectrum of this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 256 |

| [M - CH₃COO]⁺ | 197 |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional crystalline structure of a solid compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, studies on similar biphenyl derivatives have been conducted. For instance, the crystal structures of compounds like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid have been elucidated, revealing details about the dihedral angles between the phenyl rings and the packing of the molecules in the crystal lattice. nih.govrri.res.in For this compound, X-ray diffraction would be expected to show a non-planar conformation, with a certain dihedral angle between the two phenyl rings. The crystal packing would likely be influenced by hydrogen bonding interactions involving the carboxylic acid groups.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are increasingly used to complement experimental data and provide deeper insights into the properties of molecules.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various molecular properties such as optimized geometry, vibrational frequencies (to compare with IR spectra), NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

While specific DFT studies on this compound are not found in the searched literature, research on related biphenyl carboxylic acid derivatives demonstrates the utility of this approach. nih.govrri.res.inresearchgate.net For this compound, DFT calculations could be used to:

Predict the most stable conformation of the molecule, including the dihedral angle between the biphenyl rings.

Calculate the theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Determine the distribution of electron density and generate molecular electrostatic potential maps to identify reactive sites.

Calculate the HOMO-LUMO energy gap, which provides an indication of the molecule's kinetic stability and chemical reactivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Biphenylcarboxylic acid |

| 4-Acetoxybiphenyl |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing critical insights into the compound's conformational flexibility and its interactions with its environment, such as solvents or biological macromolecules.

Simulations of the carboxylic acid group are also crucial. Studies on simple carboxylic acids like acetic acid show that the conformation of the carboxyl group (syn vs. anti) is highly dependent on the environment. nih.govchemrxiv.org While the syn conformation is generally favored in the gas phase, the anti conformation can become significantly populated in an aqueous solution. nih.govchemrxiv.org MD simulations of this compound can elucidate how the larger biphenyl structure and the acetoxy group influence this equilibrium and the dynamics of the carboxyl proton.

Furthermore, MD simulations are instrumental in characterizing the non-covalent interactions that govern how the molecule self-assembles or binds to a target. These interactions include hydrogen bonding, primarily involving the carboxylic acid group, as well as π-π stacking and CH-π interactions between the biphenyl rings. researchgate.netmdpi.com By simulating the molecule in a solvent box (e.g., water), researchers can study the formation and lifetime of hydrogen bonds with solvent molecules and analyze the hydrophobic interactions of the biphenyl core. The table below summarizes typical parameters and findings from MD simulations on related carboxylic acid-containing molecules.

| Simulation Parameter | Typical Value/Observation | Significance for this compound |

|---|---|---|

| Force Field | GAFF, GAFF2, AMBER | Defines the potential energy function for atomic interactions. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Models the effect of the environment on conformational stability and interactions. nih.govchemrxiv.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sampling of significant conformational changes and intermolecular events. researchgate.net |

| Key Dihedral Angle (Biphenyl) | Energy minima at non-planar conformations | Determines the overall 3D shape and steric profile of the molecule. nih.gov |

| Carboxyl Group Conformation | Syn/Anti equilibrium influenced by solvent | Affects hydrogen bonding patterns and polarity. nih.govchemrxiv.org |

| Interaction Analysis | Radial Distribution Functions (RDFs) | Quantifies the probability of finding other molecules (e.g., water) at a certain distance. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn dictates its reactivity, spectroscopic properties, and intermolecular interaction energies.

A fundamental application of DFT is the optimization of the molecular geometry to find its lowest energy structure. The calculated bond lengths, angles, and dihedral angles can be compared with experimental data, such as from X-ray crystallography, to validate the computational model. researchgate.netnih.gov For similar biphenyl compounds, DFT calculations at levels like B3LYP/6-311+G(d,p) have shown good agreement with experimental structures. researchgate.netnih.gov

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. researchgate.netresearchgate.net For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap was 4.3337 eV. nih.gov Another study on 4'-substituted biphenyl-4-carboxylic acids reported a gap of 4.06 eV for a similar derivative, indicating good stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and acetoxy groups, identifying them as sites for hydrogen bonding and interaction with positive centers. researchgate.net

The table below presents key electronic properties for biphenyl carboxylic acid derivatives obtained through quantum chemical calculations.

| Calculated Property | Typical Method | Representative Finding for Biphenyl Carboxylic Acid Derivatives | Interpretation |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Non-planar biphenyl rings. researchgate.net | Predicts the most stable 3D structure of the molecule. |

| HOMO Energy | DFT | ~ -6.6 eV | Energy of the highest energy electrons; relates to ionization potential. researchgate.net |

| LUMO Energy | DFT | ~ -0.6 eV | Energy of the lowest energy empty orbital; relates to electron affinity. researchgate.net |

| HOMO-LUMO Gap (Egap) | DFT | ~ 4.0 - 4.4 eV | Indicates chemical stability and electronic excitation energy. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Negative potential on carboxyl/acetoxy oxygens. | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Interaction Energy | Symmetry-Adapted Perturbation Theory (SAPT) | Dispersion forces are often dominant in dimers. mdpi.com | Quantifies and characterizes the nature of intermolecular forces. mdpi.com |

Derivatives and Functionalization of 4 Acetoxy Biphenyl 4 Carboxylic Acid

Synthesis of Structurally Modified 4'-Acetoxy-biphenyl-4-carboxylic Acid Derivatives

Structural modification of this compound is primarily achieved through reactions targeting its functional groups and aromatic system. These modifications are crucial for developing new compounds for various research applications. Biphenyls themselves are significant intermediates in organic chemistry, but require functionalization to become active moieties. researchgate.net

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in organic synthesis. researchgate.net These reactions allow for the introduction of a vast range of functional groups, altering the parent molecule's steric and electronic properties.

Esterification: The conversion of carboxylic acids to esters is a well-established reaction. One classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium-driven process, often pushed towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

A specific example is the synthesis of methyl 4-acetoxy-4'-biphenylcarboxylate, which has been achieved by reacting this compound with diazomethane. prepchem.com The resulting ester can be hydrolyzed back to the parent carboxylic acid using a base like lithium hydroxide (B78521). prepchem.com More modern, metal-free methods for esterification have also been developed, utilizing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to couple carboxylic acids with various molecules. mdpi.com Another efficient method for coupling carboxylic acids with phenols uses N,N′-diisopropylcarbodiimide (DIC) as a coupling agent, which can be performed in water as a green solvent. researchgate.net

Amidation: Similar to esterification, amidation introduces an amide bond, a key feature in many complex molecules. Amides can be formed by reacting the carboxylic acid with an amine, often facilitated by a coupling agent or heat. youtube.com Reagents like N,N′-diisopropylcarbodiimide (DIC) are effective for forming amide bonds under mild conditions. researchgate.net

A notable synthetic route involves converting the biphenyl-4-carboxylic acid into a hydrazide, which then serves as a precursor for more complex amides. For instance, biphenyl-4-carboxylic acid hydrazide can be reacted with aryl aldehydes to form hydrazones. These intermediates can then undergo cyclization to produce novel heterocyclic scaffolds, such as 5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl amides. researchgate.net

| Reaction Type | Reagents | Product Class | Reference |

| Esterification | Diazomethane | Methyl Ester | prepchem.com |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl/Aryl Esters | masterorganicchemistry.com |

| Amidation | Amine, N,N′-diisopropylcarbodiimide (DIC) | Amides | researchgate.net |

| Amidation (via Hydrazide) | Hydrazine, Aryl Aldehyde, Thioacetic Acid | Thiazolidinone Amides | researchgate.net |

Beyond derivatization of the carboxylic acid, the biphenyl (B1667301) rings can undergo substitution reactions to introduce new functional groups, such as halogens.

Halogenation: A key method for halogenating carboxylic acids is decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction. nih.gov This process involves converting the carboxylic acid to a silver salt, which is then treated with a halogen like bromine. The reaction proceeds through a radical mechanism, cleaving the C-C bond between the ring and the carboxyl group and replacing it with a halogen. nih.gov This method would transform this compound into a 4-halo-4'-acetoxy-biphenyl derivative.

Other Aromatic Substitutions: The biphenyl rings can also undergo electrophilic aromatic substitution. Research into related biphenyl systems has shown the successful incorporation of fluorine (F) and trifluoromethyl (CF₃) groups. researchgate.net These substitutions significantly alter the electronic properties of the molecule. The location of these new substituents is directed by the existing groups. The acetoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. This directing influence is a critical consideration in planning the synthesis of specifically substituted derivatives.

| Reaction Type | Reagents | Product Feature | Reference |

| Decarboxylative Bromination | Silver Salt of Acid, Bromine (Br₂) | Bromo-substituted biphenyl | nih.gov |

| Aromatic Fluorination | N/A (General Method) | Fluoro-substituted biphenyl | researchgate.net |

| Aromatic Trifluoromethylation | N/A (General Method) | Trifluoromethyl-substituted biphenyl | researchgate.net |

Exploration of Novel Biphenyl-Containing Scaffolds

The biphenyl carboxylic acid structure is a well-regarded scaffold in the design of new molecules. researchgate.netajgreenchem.com Derivatives of this compound serve as crucial intermediates in the construction of more elaborate molecular architectures.

The synthesis of novel derivatives is not merely an academic exercise; it is a targeted effort to build new chemical entities. For example, the creation of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives from biphenyl precursors leads to a new class of compounds with unique three-dimensional shapes and potential interaction capabilities. researchgate.net Similarly, the multi-step synthesis that transforms the carboxylic acid into a thiazolidinone-containing amide introduces a complex heterocyclic moiety onto the biphenyl framework. researchgate.net These new scaffolds are foundational to exploring structure-property relationships in various scientific fields.

Structure-Reactivity Relationships in Derivatives

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. In the context of this compound derivatives, this relationship is evident in how modifications affect the molecule's behavior.

The reactivity of the carboxylic acid group is influenced by substituents on the aromatic rings. For instance, adding strong electron-withdrawing groups, such as fluorine or trifluoromethyl, to the biphenyl system can increase the acidity of the carboxylic proton, potentially altering its reaction kinetics. researchgate.net A structure-activity relationship (SAR) analysis of certain fluorinated biphenyl derivatives confirmed that incorporating two fluorine atoms at the meta-position of the biphenyl backbone synergistically enhanced the compound's properties. researchgate.net

Furthermore, the acetoxy group at the 4'-position plays a significant role. It can be readily hydrolyzed to a hydroxyl group (phenol), as demonstrated during the synthesis of methyl 4-hydroxy-4'-biphenylcarboxylate. prepchem.com This de-acetylation unmasks a new reactive site, allowing for a second, distinct set of functionalization reactions (e.g., ether synthesis), thereby dramatically increasing the structural diversity that can be achieved from the original scaffold.

Applications of 4 Acetoxy Biphenyl 4 Carboxylic Acid in Advanced Materials and Polymer Chemistry

Integration into Liquid Crystalline Polymers (LCPs) and Copolyesters

4'-Acetoxy-biphenyl-4-carboxylic acid (ABCA) is a key ingredient in synthesizing thermotropic liquid crystalline copolyesters, which are valued for their high strength, heat resistance, and processability.

Synthesis of Thermotropic Copolyesters Utilizing this compound as a Co-monomer

A notable application of ABCA is in the synthesis of novel copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comnih.gov In this process, ABCA is used as a co-monomer along with bis(2-hydroxyethyl) terephthalate (BHET), which can be derived from the glycolysis of PET. mdpi.com The synthesis is typically carried out via melt polycondensation, a common industrial method, with antimony(III) oxide (Sb₂O₃) often employed as a catalyst. mdpi.comnih.gov

The initial stage of the synthesis is conducted in an inert atmosphere, where acetic acid is released as a byproduct. mdpi.com The reaction is then continued under a vacuum to effectively remove the remaining acetic acid and ethylene (B1197577) glycol, driving the polymerization process forward. mdpi.com A significant advantage of using the acetoxy derivative (ABCA) is that it promotes the formation of copolyesters with a random distribution of monomer units. mdpi.comnih.gov This random composition is crucial as it helps to diminish the formation of blocky sequences, which can be detrimental to the mechanical properties of the final material. mdpi.com

Influence on Liquid Crystal Phase Formation and Thermal Properties

The incorporation of the rigid biphenyl (B1667301) unit from ABCA into the polymer chain has a profound effect on the material's thermal behavior and phase structure. Research has demonstrated that as the molar percentage of the 4'-hydroxy-biphenyl-4-carboxylic acid (HBCA) units, derived from ABCA, increases, the properties of the resulting copolyester are significantly altered. mdpi.comnih.gov

Copolyesters with 20-80 mol% of HBCA units have been successfully synthesized. mdpi.comnih.gov A critical threshold is observed at 60 mol% of HBCA; copolyesters containing 60 mol% or more of these units exhibit thermotropic liquid crystalline behavior, forming a nematic melt at temperatures of 270 °C and higher. mdpi.comnih.gov The formation of this liquid crystal (LC) phase is accompanied by a shift to non-Newtonian flow characteristics. mdpi.comnih.gov

These LC copolyesters show remarkable thermal stability. The isotropization temperature, where the material transitions from an anisotropic LC phase to an isotropic liquid, is above 400 °C, which is also above the temperature of intense thermal decomposition. mdpi.comnih.gov Furthermore, the introduction of the biphenyl fragments increases the glass transition temperature (Tg) of the copolyesters to as high as 100 °C. mdpi.com

Table 1: Effect of HBCA Monomer Content on Copolyester Properties

| HBCA Content (mol%) | Liquid Crystal Phase | Nematic Phase Formation Temp. | Heat Resistance |

|---|---|---|---|

| 20-50% | No | N/A | Moderate |

| 60-80% | Yes (Nematic) | ≥ 270 °C | High |

Tailoring Polymer Properties for High-Performance Materials

The use of this compound allows for the precise tailoring of polymer properties to create high-performance materials. By adjusting the molar ratio of ABCA to the other co-monomers, it is possible to control the final characteristics of the copolyester. mdpi.com

The ability to induce a liquid crystalline phase by incorporating 60 mol% or more of the HBCA units leads to materials with a highly ordered structure. mdpi.comnih.gov This molecular-level order translates into superior macroscopic properties. The resulting LC copolyesters exhibit mechanical characteristics, such as tensile strength and modulus, that are similar to or even better than well-established, commercially available LC polymers. mdpi.comnih.gov These enhanced properties make them suitable for applications requiring heat-resistant materials with excellent mechanical performance. mdpi.comnih.gov The introduction of biphenyl units from monomers like ABCA is a known strategy for increasing the glass transition temperatures in both semi-aromatic and fully aromatic copolyesters. semanticscholar.org

Role in Other Advanced Polymeric Systems

The utility of biphenyl carboxylic acid derivatives extends beyond thermotropic copolyesters. A related compound, 4-decyloxybiphenyl-4′-carboxylic acid (DBCA), has been used in the formulation of polymer dispersed liquid crystal (PDLC) composite films. researchgate.net In one study, a PDLC composite was created by dispersing DBCA within a poly(methyl methacrylate) (PMMA) matrix using a solvent-induced phase separation method. researchgate.net PDLCs are advanced materials where micro-droplets of a liquid crystal are dispersed in a solid polymer matrix, and their electro-optical properties can be switched with an electric field. The inherent properties of the biphenyl carboxylic acid core, such as its rod-like shape and ability to form mesophases, are advantageous for creating these switchable materials. researchgate.net

Engineering of Materials with Tunable Properties

The structural motif of biphenyl carboxylic acid is fundamental to engineering materials with tunable, or controllable, properties. This is achieved not only by altering monomer ratios in copolymers but also by using these molecules as additives or building blocks in different material systems.

One clear example is the ability to tune the properties of copolyesters by varying the concentration of this compound, as detailed previously. This control over the liquid crystalline behavior and thermal resistance is a direct form of material engineering. mdpi.com

Furthermore, research on other, structurally similar compounds demonstrates the principle of tunability. For instance, the direct addition of 4-cyano-4'-biphenylcarboxylic acid to another liquid crystal, 4-cyano-4'-pentylbiphenyl, can control the orientational ordering of the liquid crystal on chemically functionalized surfaces. nih.gov The addition of the acid additive was shown to accelerate the transition from a planar to a homeotropic (perpendicular) alignment. nih.gov This demonstrates how a biphenyl carboxylic acid derivative can act as a molecular-level tool to engineer the interfacial properties of a liquid crystal system. nih.gov

Biological and Medicinal Chemistry Investigations of 4 Acetoxy Biphenyl 4 Carboxylic Acid and Its Analogs

Design and Synthesis of Bioactive Biphenyl-Containing Compounds

The design of bioactive biphenyl (B1667301) compounds often involves the strategic introduction of various functional groups onto the biphenyl core to modulate the molecule's physicochemical properties and enhance its interaction with biological targets. arabjchem.orgresearchgate.net The synthesis of these compounds has evolved significantly, with several modern cross-coupling reactions becoming the methods of choice for their efficient construction. nih.gov

Key synthetic strategies for forming the biphenyl core include:

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for constructing biphenyls. nih.govresearchgate.net It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base. nih.govajgreenchem.com This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. ajgreenchem.comresearchgate.net

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. arabjchem.org While historically important, it often requires harsh reaction conditions.

Other Cross-Coupling Reactions: Other notable methods include the Kumada, Stille, Negishi, and Hiyama cross-couplings, each utilizing different organometallic reagents. nih.govresearchgate.net

The synthesis of 4'-Acetoxy-biphenyl-4-carboxylic acid can be achieved through a multi-step process. One reported synthesis involves the hydrolysis of methyl 4-acetoxy-4'-biphenylcarboxylate using lithium hydroxide (B78521). prepchem.com An alternative route starts with the demethylation of 4-methoxy-4'-biphenylcarboxylic acid using hydrogen bromide, followed by acetylation of the resulting hydroxyl group with acetic anhydride (B1165640). prepchem.com

The general approach to synthesizing derivatives of biphenyl-4-carboxylic acid often involves a Suzuki-Miyaura coupling as the key step to form the biphenyl structure, followed by modifications of the functional groups. For instance, a library of biphenyl carboxylic acids was synthesized by coupling various substituted boronic acids with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid using a palladium catalyst. ajgreenchem.com

Table 1: Common Synthetic Reactions for Biphenyl Derivatives

| Reaction Name | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Palladium complex | Mild conditions, high functional group tolerance nih.govajgreenchem.com |

| Ullmann Reaction | Aryl halide | Copper | High temperatures often required arabjchem.org |

| Stille Coupling | Aryl halide, Organotin reagent | Palladium complex | Tolerant of many functional groups nih.gov |

Mechanistic Studies of Biological Activity

One area of significant research is the role of these compounds as inhibitors of bone resorption. A novel class of biphenylcarboxylic acid derivatives has been identified that inhibits osteoclastic bone resorption. nih.gov Mechanistic studies revealed that one of the most potent compounds, the butanediol (B1596017) ester of biphenyl carboxylic acid (ABD056), induces apoptosis in osteoclasts and inhibits TNFα-induced NF-κB activation. nih.gov The NF-κB signaling pathway is crucial for osteoclast formation and survival, and its inhibition represents a key mechanism for preventing excessive bone loss. nih.gov

In the context of cancer, biphenyl-4-carboxylic acid analogs have demonstrated activity through different pathways. For example, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, has been shown to inhibit cyclin-dependent kinase 4 (Cdk4). acs.org By inhibiting Cdk4, CA224 blocks cancer cells in the G0/G1 phase of the cell cycle. acs.org Interestingly, this compound also arrests the cell cycle at the G2/M phase, which is attributed to its ability to inhibit tubulin polymerization. acs.org

Other biphenyl derivatives have been designed to target different cancer-related pathways. For instance, a series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives were developed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netrjpbr.com Allosteric inhibition offers a strategy to overcome chemoresistance associated with traditional ATP-competitive inhibitors. researchgate.netrjpbr.com Furthermore, novel biphenyl compounds bearing a hydroxamic acid moiety have been discovered as dual inhibitors of Programmed death-ligand 1 (PD-L1) and class I histone deacetylases (HDACs), representing a promising approach in cancer immunotherapy. nih.govtandfonline.com

Development of Lead Compounds with Pharmacological Potential

The biphenyl scaffold has served as a foundation for the development of numerous lead compounds with significant pharmacological potential across various therapeutic areas. nih.govarabjchem.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

In the field of bone diseases, biphenylcarboxylic acid derivatives have emerged as a new class of antiresorptive agents. nih.gov The butanediol ester of biphenyl carboxylic acid (ABD056) was identified as a potent lead compound that effectively inhibits osteoclast formation and prevents ovariectomy-induced bone loss in mice, suggesting its potential for treating conditions like osteoporosis. nih.gov

In oncology, several biphenyl-based compounds have been identified as promising leads.

Compound 14 and 22: These are biphenyl compounds with a hydroxamic acid group that act as dual inhibitors of PD-L1 and class I HDACs. nih.govtandfonline.com Compound 14 showed strong in vitro inhibitory activity against HDAC2 and HDAC3, while compound 22 was a potent inhibitor of the PD-1/PD-L1 interaction. nih.govtandfonline.com These compounds serve as excellent starting points for the development of novel cancer immunotherapies. nih.govtandfonline.com

Compound W4/S4: A 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivative, identified as a promising EGFR tyrosine kinase allosteric inhibitor. researchgate.netrjpbr.com It exhibited selective cytotoxicity towards lung cancer cells and was found to be a more potent inhibitor than the established drug Erlotinib in vitro. researchgate.net

Pyrimidinyl Biphenylureas: In the area of metabolic disorders, novel pyrimidinyl biphenylureas have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govacs.org Compounds like 7d and 8d act as antagonists of G-protein coupling while demonstrating biased agonism through β-arrestin pathways, making them interesting lead compounds for developing anti-obesity drugs with a new mechanism of action. nih.govacs.org

Table 2: Examples of Biphenyl-based Lead Compounds

| Lead Compound | Target(s) | Therapeutic Area | Key Finding |

|---|---|---|---|

| ABD056 | Osteoclasts (induces apoptosis), NF-κB | Bone Diseases (e.g., Osteoporosis) | Prevents ovariectomy-induced bone loss in vivo. nih.gov |

| Compound 14 | HDAC2, HDAC3, PD-1/PD-L1 | Oncology | Potent dual inhibitor of HDACs and PD-1/PD-L1 interaction. nih.govtandfonline.com |

| Compound S4 | EGFR Tyrosine Kinase (Allosteric Site) | Oncology | More potent than Erlotinib against certain cancer cell lines in vitro. rjpbr.com |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For biphenyl derivatives, SAR studies have been crucial in optimizing their potency and selectivity.

For biphenyl-4-carboxylic acid ester derivatives investigated for antifungal activity, SAR studies revealed several key features:

Alkyl Chain Length and Branching: The antifungal activity was influenced by the nature of the ester group. Isopropyl 4-biphenyl carboxylate showed moderate activity, while its linear isomer, propyl 4-biphenyl carboxylate, was inactive. jocpr.com This suggests that the steric bulk near the ester functional group is important for bioactivity. jocpr.com

Presence of Heteroatoms: The introduction of an oxygen atom in the alkyl chain, as in 2-methoxyethyl 4-biphenyl carboxylate, resulted in moderate bioactivity against all tested strains, whereas the corresponding butyl ester was inactive. jocpr.com This indicates that the presence of a heteroatom can be beneficial for activity. jocpr.com

Aromatic Substituents: The presence of a bulky aromatic ring in the ester portion, as in 4-chlorobenzyl 4-biphenyl carboxylate, led to a loss of activity, possibly due to steric hindrance at the target binding site. jocpr.com

In the context of anti-inflammatory agents, QSAR (Quantitative Structure-Activity Relationship) studies on biphenyl carboxamide analogs have been performed to identify key structural features for analgesic activity. walshmedicalmedia.commedcraveonline.com These studies help in designing new molecules with potentially higher potency and better pharmacological profiles. walshmedicalmedia.com

For bi-aryl analogues of salicylic (B10762653) acids designed to ameliorate endoplasmic reticulum (ER) stress, SAR studies showed that the dihedral angle between the two aromatic rings plays a crucial role. nih.gov While a non-coplanar conformation generally increased activity, it also introduced some cytotoxicity, highlighting the importance of a relatively flat conformation for optimal activity. nih.gov

SAR studies on biphenyl derivatives with fluorine and trifluoromethyl substitutions as potential antimicrobial agents showed that fluorine substitution significantly enhanced antibacterial activity. researchgate.net Specifically, a bis-fluoro substitution at the meta-position of the biphenyl backbone was found to contribute synergistically to the compound's efficacy. researchgate.net

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Innovations for 4'-Acetoxy-biphenyl-4-carboxylic Acid

The principles of green chemistry are increasingly pivotal in the synthesis of biphenyl (B1667301) carboxylic acids. Traditional methods often involve harsh conditions and environmentally persistent solvents. Future research is focused on developing more sustainable pathways that minimize waste, reduce energy consumption, and utilize safer reagents. A key area of innovation is the refinement of Suzuki-Miyaura cross-coupling reactions, a foundational method for creating the biphenyl structure. ajgreenchem.comresearchgate.net

Green approaches include the use of water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, which allow the reaction to proceed at room temperature in aqueous media. researchgate.net These methods have demonstrated high yields (over 90%) with minimal catalyst loading. researchgate.net The emphasis is on improving process mass intensity (PMI) by reducing solvent and water usage, as demonstrated in broader pharmaceutical manufacturing innovations. dcatvci.org

| Synthesis Parameter | Traditional Method (Example) | Green Chemistry Innovation (Example) |

| Catalyst | Homogeneous Palladium Catalyst | Water-soluble fullerene-supported PdCl2 nanocatalyst researchgate.net |

| Solvent | Dioxane, Tetrahydrofuran (THF) prepchem.com | Water researchgate.net |

| Temperature | Reflux (High Temperature) prepchem.com | Room Temperature researchgate.net |

| Energy Input | High | Low |

| Waste Profile | Higher organic solvent waste | Lower, with potential for catalyst recycling researchgate.net |

Advanced Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry is a powerful tool for predicting the properties of new molecules before undertaking their synthesis, thereby saving time and resources. For biphenyl derivatives, techniques like Time-Dependent Density Functional Theory (TD-DFT) and molecular docking are being used to design novel compounds with specific electronic, optical, or pharmacological properties. researchgate.net

By modifying the functional groups on the this compound scaffold, researchers can computationally screen for derivatives with enhanced characteristics. For instance, molecular docking simulations can predict the binding affinity of derivatives against biological targets like the estrogen receptor alpha (ERα), which is crucial in designing potential anticancer agents. ajgreenchem.com Similarly, TD-DFT computations can help validate experimental findings on optical properties like refractive index and conductivity, guiding the development of new materials for electronics. researchgate.net

| Computational Technique | Application in Derivative Design | Predicted/Enhanced Property |

| Molecular Docking | Simulating interaction with protein binding sites (e.g., EGFR, ERα) ajgreenchem.comresearchgate.net | Enhanced biological activity (e.g., anticancer, antimicrobial) ajgreenchem.comresearchgate.net |

| TD-DFT Computations | Validating and predicting electronic and optical behaviour researchgate.net | Tailored refractive index, dielectric constant, conductivity researchgate.net |

| ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity researchgate.net | Improved drug-like properties and bioavailability |

| Pharmacophore Modeling | Identifying essential structural features for biological activity researchgate.net | Optimized fit for specific biological targets |

Expanding Applications in Niche and High-Value Materials

The rigid, linear structure of the biphenyl moiety makes this compound and its derivatives prime candidates for use in advanced materials. researchgate.net A significant area of application is in the field of liquid crystals (LCs). guidechem.com The molecular shape and polarity of these compounds are critical for forming the mesophases that are essential for display technologies.

Furthermore, biphenyl derivatives are integral building blocks for fluorescent layers in Organic Light Emitting Diodes (OLEDs). ajgreenchem.com By fine-tuning the electronic properties of the molecule through derivatization, researchers can develop materials with specific emission spectra and improved efficiency for use in next-generation screens and lighting. Other potential high-value applications include their use as precursors for specialized polymers and as functional additives in agrochemicals. researchgate.net

| Application Area | Relevant Property of Biphenyl Derivative | Example of Use |

| Liquid Crystals | Rod-like molecular shape, anisotropy researchgate.netguidechem.com | Liquid Crystal Displays (LCDs) |

| Organic Electronics | Tunable electronic and optical properties researchgate.net | Fluorescent layers in OLEDs ajgreenchem.com |

| Specialty Polymers | Rigid structural backbone | High-performance plastics and resins |

| Agrochemicals | Biologically active structural moiety researchgate.net | Synthesis of advanced pesticides and herbicides researchgate.net |

Interdisciplinary Research Integrating this compound in Novel Fields

The versatility of the biphenyl carboxylic acid structure provides a platform for extensive interdisciplinary research, bridging chemistry with biology, medicine, and materials science. The core structure is a recognized pharmacophore, leading to investigations into a wide range of biological activities. ajgreenchem.comresearchgate.net

Current research on related compounds spans multiple fields:

Pharmacology: Biphenyl derivatives are being synthesized and tested for anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. ajgreenchem.comresearchgate.net For example, derivatives have been designed as EGFR tyrosine kinase inhibitors for cancer therapy and evaluated for antifungal properties against pathogenic Candida species. researchgate.netjocpr.com

Natural Products Chemistry: The parent compound, biphenyl-4-carboxylic acid, has been identified in medicinal plants like Panax ginseng, prompting research into its biosynthesis and biological role in natural systems. nih.gov

Biocatalysis: Microbial systems are being explored as a means to create hydroxylated derivatives of biphenyl carboxylic acids, demonstrating a link between synthetic chemistry and microbiology for producing novel compounds. researchgate.net

This interdisciplinary approach ensures that the potential of compounds like this compound is fully explored, from fundamental chemical synthesis to practical applications in technology and health.

Q & A

Q. What are the recommended methods for synthesizing 4'-Acetoxy-biphenyl-4-carboxylic acid in laboratory settings?

Methodology :

- Step 1 : Start with biphenyl-4-carboxylic acid (CAS 92-92-2) as the core structure .

- Step 2 : Introduce the acetoxy group via esterification using acetic anhydride under controlled acidic or basic conditions. Monitor reaction progress with thin-layer chromatography (TLC).

- Step 3 : Purify the product via recrystallization in ethanol or acetone, as the compound is insoluble in water but soluble in these solvents .

- Validation : Confirm purity using HPLC (≥98%) and structural integrity via -NMR and IR spectroscopy to verify ester and carboxylic acid functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodology :

- Purity Analysis : Use reverse-phase HPLC with UV detection at 254 nm, referencing retention times against known standards .

- Structural Confirmation :

- -NMR to identify aromatic proton environments and acetoxy methyl groups.

- IR spectroscopy to confirm ester (C=O stretch at ~1740 cm) and carboxylic acid (broad O-H stretch at ~2500–3000 cm) functionalities .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected: 258.23 g/mol) .

Q. What are the key safety precautions for handling this compound based on its physicochemical properties?

Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust; the compound may release irritant gases under decomposition .

- Storage : Keep in a sealed container at room temperature, away from strong oxidizers and direct sunlight to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodology :

- Contradiction Analysis : Compare SDS entries (e.g., reports ethanol/acetone solubility, while lacks water solubility data).

- Experimental Validation :

- Perform solubility tests in water, ethanol, and acetone under standardized conditions (e.g., 25°C, 1 atm).

- Use dynamic light scattering (DLS) to detect colloidal suspensions in aqueous media .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition products .

Q. What experimental strategies are effective in studying the metabolic pathways or environmental degradation of this compound?

Methodology :

- In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites. Monitor ester hydrolysis via LC-MS/MS .

- Environmental Fate Studies :

- Data Interpretation : Compare metabolic/degredation pathways with structurally similar compounds (e.g., biphenyl-4-carboxylic acid derivatives) .

Q. What advanced spectroscopic techniques are recommended for analyzing electronic interactions in derivatives of this compound?

Methodology :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- UV-Vis Spectroscopy : Study π→π* transitions in aromatic rings to assess conjugation effects from substituents .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic structure with experimental spectroscopic data .

Contradiction Management in Literature

- Example : Discrepancies in hazard classification (: H315/H319 vs. : Acute Tox. 4).

- Resolution : Verify compound purity and test acute toxicity in vivo (OECD 423 guidelines) to clarify hazard thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.